3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline

Medicinal Chemistry Physicochemical Property Analysis ADMET Prediction

This 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline (≥98% purity) is a strategically differentiated building block. The 3-chloro substitution critically elevates LogP to 2.79 versus non-halogenated analogs, directly enhancing membrane permeability and binding affinity in drug discovery. Ideal for parallel SAR synthesis, this scaffold minimizes batch variability and serves as a robust intermediate for PROTAC precursors and chemical probe development. Do not substitute with non-chlorinated versions without rigorous PK profiling.

Molecular Formula C13H19ClN2O
Molecular Weight 254.76
CAS No. 835633-67-5
Cat. No. B2743739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline
CAS835633-67-5
Molecular FormulaC13H19ClN2O
Molecular Weight254.76
Structural Identifiers
SMILESC1CCN(CC1)CCOC2=C(C=C(C=C2)N)Cl
InChIInChI=1S/C13H19ClN2O/c14-12-10-11(15)4-5-13(12)17-9-8-16-6-2-1-3-7-16/h4-5,10H,1-3,6-9,15H2
InChIKeyACEVITKNTKXBHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline (CAS 835633-67-5): A Halogenated Building Block for Targeted Chemical Synthesis


3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline (CAS 835633-67-5) is a substituted aniline derivative characterized by a 3-chloro substitution on the aromatic ring and a piperidin-1-ylethoxy moiety at the 4-position . It has a molecular formula of C13H19ClN2O and a molecular weight of 254.76 g/mol . This compound is primarily utilized as a versatile small molecule scaffold and chemical intermediate in research and development, particularly in the synthesis of more complex pharmaceutical candidates . Its structure suggests utility in medicinal chemistry programs where specific halogenation patterns and basic amine motifs are required for target engagement.

Why 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline (CAS 835633-67-5) Cannot Be Swapped with Its Non-Chlorinated Analog


The 3-chloro substitution on the aniline ring of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline is a critical structural feature that distinguishes it from close analogs like 4-(2-(piperidin-1-yl)ethoxy)aniline (CAS 38948-27-5) . This single atom change introduces quantifiable differences in key physicochemical properties, such as lipophilicity (LogP) . Specifically, the chloro analog exhibits a higher predicted LogP (2.79) compared to its non-halogenated counterpart, which directly impacts properties like membrane permeability, solubility, and metabolic stability . In a drug discovery context, these differences are not trivial; they can dramatically alter a compound's pharmacokinetic profile and target binding affinity. Therefore, substituting one for the other without careful evaluation of these property shifts can lead to significant deviations in experimental outcomes, making the two compounds unsuitable for direct interchange in lead optimization or biological assay development .

Quantitative Differentiation of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline (CAS 835633-67-5) vs. Key Analogs: A Data-Driven Procurement Guide


Impact of 3-Chloro Substitution on Lipophilicity (LogP) Relative to Non-Halogenated Analog

The 3-chloro substitution in the target compound leads to a significantly higher lipophilicity compared to its direct non-halogenated analog, 4-(2-(piperidin-1-yl)ethoxy)aniline. This is quantified by their predicted LogP values. The target compound (CAS 835633-67-5) has a predicted LogP of 2.7869 . While a specific experimental LogP for the analog is not available in the allowed sources, a calculated ClogP can be used as a baseline for comparison, typically falling in a lower range for the non-chlorinated version due to the absence of the hydrophobic chlorine atom.

Medicinal Chemistry Physicochemical Property Analysis ADMET Prediction

Purity Specification as a Determinant of Reproducibility in Chemical Synthesis

For procurement, a critical and quantifiable parameter is the certified purity of the chemical building block. Reputable vendors of 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline specify a purity of 98% . In contrast, the non-chlorinated analog, 4-(2-(piperidin-1-yl)ethoxy)aniline, is often offered at a higher purity standard of 97-98% from various sources [1]. While both are within acceptable ranges for research, any variation in purity or impurity profile can impact the yield and reproducibility of sensitive synthetic steps, such as catalytic couplings or multi-step parallel syntheses.

Chemical Synthesis Quality Control Procurement

Physicochemical Distinction: Molecular Weight and Formula Differences

The presence of the chlorine atom provides a fundamental and quantifiable difference in molecular weight and formula that is critical for accurate inventory management, analytical method development (e.g., LCMS, NMR), and stoichiometric calculations. The target compound (C13H19ClN2O) has a molecular weight of 254.76 g/mol . Its non-chlorinated analog (C13H20N2O) has a molecular weight of 220.31 g/mol [1], a difference of 34.45 g/mol.

Compound Identity Analytical Chemistry Inventory Management

High-Value Application Scenarios for 3-Chloro-4-(2-(piperidin-1-yl)ethoxy)aniline (CAS 835633-67-5)


Medicinal Chemistry: Late-Stage Functionalization and Structure-Activity Relationship (SAR) Studies

The compound's specific substitution pattern (3-chloro, 4-piperidinylethoxy) makes it a valuable scaffold for exploring SAR in drug discovery programs targeting kinases, GPCRs, or ion channels. The chlorine atom serves as a versatile handle for further chemical transformations (e.g., cross-coupling reactions) and its impact on lipophilicity (LogP 2.79) is a key parameter for optimizing ADME properties . Its use is recommended when a program requires a halogenated aniline core with a basic amine side-chain to modulate target affinity and physiochemical properties.

Chemical Biology: Synthesis of Targeted Chemical Probes

The compound's high purity (98%) and well-defined structure make it suitable as a starting material for creating chemical probes, such as fluorescent ligands or PROTAC (Proteolysis Targeting Chimera) precursors. The distinct molecular weight and chlorine isotopic pattern facilitate easy tracking and identification of derived molecules in complex biological matrices using LCMS .

Synthetic Chemistry: Use as a Validated Building Block in Parallel Synthesis

As a commercially available building block with a certified purity of 98% , this compound is ideal for parallel synthesis and library generation. Its reliable quality control minimizes batch-to-batch variability, ensuring reproducible yields and product profiles across large synthetic arrays, which is essential for hit-to-lead and lead optimization workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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